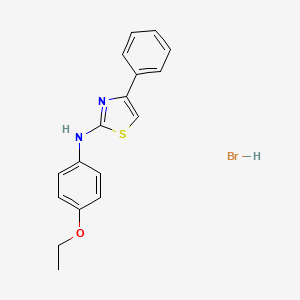![molecular formula C20H22N4O3 B5167897 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine, commonly known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a member of the pyridine family of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPPE involves its binding to the nAChR and modulating its activity. The nAChR is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. DPPE binds to the receptor and enhances its activity, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This activity is believed to be responsible for the cognitive-enhancing effects of DPPE.
Biochemical and Physiological Effects
DPPE has several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to an improvement in cognitive function. DPPE has also been shown to have antioxidant properties, which may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DPPE has been shown to have anti-inflammatory properties, which may have potential use in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, DPPE also has some limitations. It is a relatively complex compound, and its synthesis requires several steps. Additionally, its effects on cognitive function are not fully understood, and more research is needed to fully elucidate its potential use in the treatment of cognitive disorders.
Zukünftige Richtungen
There are several future directions for the study of DPPE. One potential direction is the development of new compounds based on the structure of DPPE that may have improved cognitive-enhancing properties. Another direction is the study of DPPE in animal models of cognitive disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of DPPE and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Conclusion
In conclusion, DPPE is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPPE has the potential to be a valuable tool in the study of cognitive function and the treatment of cognitive disorders and other diseases.
Synthesemethoden
DPPE can be synthesized through a series of chemical reactions involving 2,3-dimethoxybenzaldehyde, hydrazine hydrate, and pyridine-2-carboxaldehyde. The final product is obtained through a cyclization reaction and purification steps. The synthesis of DPPE has been reported in several scientific publications, and the compound has been synthesized in both small and large scales.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied for its potential use in scientific research. One of the main applications of DPPE is in the field of neuroscience. DPPE has been shown to bind to the nicotinic acetylcholine receptor (nAChR) and modulate its activity. This receptor is involved in several important physiological processes, including learning and memory, attention, and synaptic plasticity. DPPE has also been shown to have potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-8-6-7-15(18(16)26-2)19-22-20(27-23-19)14-9-10-17(21-13-14)24-11-4-3-5-12-24/h6-10,13H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXOKHAHYHFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5167828.png)
![2-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5167843.png)
![3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide](/img/structure/B5167850.png)



![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)